

# A Comprehensive Technical Guide to Dibenzo[b,f]thiazepin-11(10H)-one

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## Compound of Interest

Compound Name: *Dibenzo[b,f][1,4]thiazepin-11(10H)-one*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dibenzo[b,f][1][2]thiazepin-11(10H)-one is a heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug, Quetiapine.[3][4] Its tricyclic core structure, featuring a central thiazepine ring fused to two benzene rings, is a key pharmacophore that has garnered significant attention in medicinal chemistry.[5][6] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and its pivotal role in drug development.

## Chemical and Physical Properties

Dibenzo[b,f][1][2]thiazepin-11(10H)-one, with the CAS number 3159-07-7, is characterized by a fused ring system that imparts specific physicochemical properties.[5] The presence of a ketone group at the 11-position and a nitrogen atom at the 10-position are key features for its reactivity and subsequent derivatization.[7]

Property	Value	Reference
IUPAC Name	dibenzo[b,f][1][2]thiazepin-11(10H)-one	[2][7]
InChI Key	RTERDTBXBYNZIS-UHFFFAOYSA-N	[2][5][7]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NOS	[5][8]
Molecular Weight	227.28 g/mol	[7][8]
Melting Point	261.8-262.0 °C	[2]
Boiling Point	309.2 °C at 760 mmHg	[2]
Appearance	Pale yellow to off-white solid	[6]
Solubility	Moderately soluble in organic solvents like dichloromethane, chloroform, and ethanol; low water solubility.	[6]

Synonyms: 10,11-Dihydro-11-oxodibenzo[b,f][1][2]thiazepine, DBTO[5][8]

## Synthesis Protocols

Several synthetic routes for Dibenzo[b,f][1][2]thiazepin-11(10H)-one have been developed, aiming for improved yield, efficiency, and environmental safety. Below are detailed experimental protocols for two common methods.

### Method 1: Improved Synthesis from 2-Nitro Diphenyl Sulfide

This method describes an environmentally friendly process with excellent product yields.[1]

Experimental Protocol:

- Synthesis of (2-nitrophenyl)(phenyl)sulfane (Compound 2):

- To a solution of thiophenol (150g) and NaOH (60g) in isopropyl alcohol (500 mL), slowly add 1-chloro-2-nitrobenzene (250 g).
- Reflux the solution for 6 hours (monitor by TLC).
- After completion, cool the reaction mixture and add water (1000 mL).
- Extract the compound with toluene and evaporate under vacuum to obtain (2-nitrophenyl) (phenyl)sulfane.[1]
- Reduction and Carbamate Formation (Compound 4):
  - To an aqueous solution of iron powder (300 g) and ammonium chloride (40g), slowly add a solution of compound 2 in water.
  - Reflux the reaction mixture at 85-95 °C for 3-4 hours (monitor by TLC).
  - To this, add phenyl chloroformate (270 mL) in toluene over a period of 30-40 minutes at 50-55 °C and stir for 15-20 minutes.
  - Add a solution of sodium carbonate at 50-55 °C and heat the reaction mixture at 60-65 °C for 2 hours (monitor by TLC).
  - After cooling to room temperature, collect the toluene layer, dry over anhydrous sodium sulphate, and evaporate under reduced pressure to get crude phenyl-2-(phenylthio)phenylcarbamate (Compound 4).[1]
- Cyclization to Dibenzo[b,f][1][2]thiazepin-11(10H)-one (Compound 5):
  - Slowly add Compound 4 to a solution of polyphosphoric acid (1520g) at 65 °C with stirring.
  - Heat the reaction to 100-105 °C for 6-8 hours.
  - Cool the reaction mixture to about 80 °C, then slowly add ice-cold water.
  - After cooling to ambient temperature, filter the product as an off-white solid, wash sparingly with acetone, and dry.[1]

## Method 2: Synthesis from Dithiosalicylic Acid

This method is highlighted for being economical and environmentally friendly by minimizing the use of organic solvents.[\[9\]](#)

Experimental Protocol:

- Preparation of 2-(2-nitrophenylsulfuryl)benzoic acid:
  - React dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. This reaction can be carried out in the presence or absence of a reducing agent.[\[9\]](#)
- Nitro Group Reduction to 2-(2-aminophenylsulfuryl)benzoic acid:
  - Subject the 2-(2-nitrophenylsulfuryl)benzoic acid to nitro group reduction in the presence of hydrogen, a solvent, and a heterogeneous metal catalyst.[\[9\]](#)
- Direct Cyclization to 10H-dibenzo[b,f][\[1\]](#)[\[2\]](#)thiazepin-11-one:
  - Directly cyclize the 2-(2-aminophenylsulfuryl)benzoic acid in an organic solvent. This step can be performed in the presence or absence of an acid catalyst (e.g., sulfuric acid, phosphoric acid) to increase the reaction rate. The reaction is typically carried out at 10-170°C under 100-900 psig.[\[9\]](#)

## Role in Drug Development and Biological Significance

Dibenzo[b,f][\[1\]](#)[\[2\]](#)thiazepin-11(10H)-one is a cornerstone for the synthesis of Quetiapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[\[1\]](#)[\[3\]](#) The dibenzo[b,f][\[1\]](#)[\[2\]](#)thiazepine scaffold is a significant pharmacophore, and modifications to this core structure are being explored for potential therapeutic applications in other central nervous system disorders, such as anxiety and epilepsy, as well as for anti-inflammatory properties.[\[6\]](#) The biological activity of Quetiapine is attributed to its interaction with serotonin (5-HT2A) and dopamine (D2) receptors in the brain.[\[6\]](#)

## Visualizing the Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway to Dibenzo[b,f][1][2]thiazepin-11(10H)-one, which is a key step in the production of Quetiapine.



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Caption: Synthetic workflow for Dibenzo[b,f]thiazepin-11(10H)-one and Quetiapine.

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